Antimycin A4b

Description

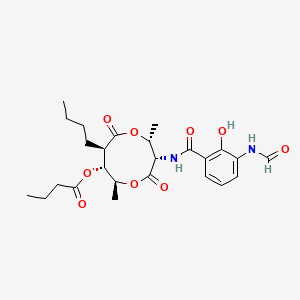

Antimycin A4b is a derivative within the antimycin family, a group of macrolide lactones produced by Streptomyces species. These compounds are known for their potent inhibition of the mitochondrial electron transport chain by targeting the cytochrome bc1 complex (Qi site), leading to apoptosis and antimicrobial effects . Structurally, antimycins consist of a nine-membered dilactone core with variable acyl and alkyl side chains. This compound is distinguished by its (S)-2-((1S,2R)-1,2-dihydroxypropyl)hexanoic acid side chain, a feature shared with A3a, A3b, and A4a derivatives . It has been isolated from mangrove-associated actinomycetes and medicinal plant endophytes, highlighting its ecological and pharmacological relevance .

Properties

CAS No. |

117603-45-9 |

|---|---|

Molecular Formula |

C25H34N2O9 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |

InChI |

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)/t14-,15+,17-,20+,22+/m1/s1 |

InChI Key |

GYANSQKXOLFAFP-IRSNHEQCSA-N |

SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Other CAS No. |

117603-45-9 |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Studies

- Electron Transport Chain Research : Antimycin A4b is extensively used to study mitochondrial function and the dynamics of oxidative phosphorylation. Its ability to inhibit electron transfer makes it a valuable tool in elucidating the molecular mechanisms underlying cellular respiration .

Cancer Research

- Induction of Apoptosis : Recent studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting Bcl-2 and Bcl-xL proteins, which are crucial for cell survival. This property has led researchers to investigate its potential as a therapeutic agent in cancer treatment .

Environmental Science

- Piscicide Applications : this compound is utilized in controlling fish populations in freshwater ecosystems due to its piscicidal properties. It selectively targets fish while being less harmful to other aquatic organisms, making it a useful tool for managing invasive species .

Agricultural Uses

- Insecticidal Properties : The compound exhibits insecticidal activity against various pest species, suggesting potential applications in sustainable agriculture as a biopesticide .

Case Study 1: Antifungal Efficacy Against Candida albicans

A study assessed the antifungal activity of this compound against Candida albicans. The results indicated significant potency, particularly when produced by wild-type Streptomyces strains.

| Strain Type | Zone of Inhibition (mm) |

|---|---|

| Wild-type | 25 |

| ΔantC Mutant | 5 |

| ΔfscC Mutant | 20 |

This data emphasizes the importance of specific biosynthetic pathways for effective antifungal activity.

Case Study 2: Induction of Apoptosis in Juxtaglomerular Cells

In vitro experiments demonstrated that this compound induces apoptosis in As4.1 juxtaglomerular cells through mitochondrial dysfunction. Flow cytometric analysis indicated significant increases in sub-G1 DNA content and annexin V binding, confirming apoptotic cell death .

Summary of Biological Activities

This compound exhibits a range of biological activities beyond its primary applications:

- Antifungal Activity : Effective against various fungal pathogens, notably Candida albicans.

- Antitumor Activity : Induces apoptosis in multiple cancer cell lines by targeting mitochondrial pathways.

- Insecticidal Properties : Demonstrated efficacy against agricultural pests.

Chemical Reactions Analysis

Structural Characteristics of Antimycin A4b

This compound is a nine-membered bis-lactone with the following substituents (Table 1) :

| Subcomponent | R₁ | R₂ |

|---|---|---|

| A4b | -(CH₂)₃CH₃ | -CH₂CH₂CH₃ |

Its molecular framework includes an acyloxy group at position 7 and an aroylamido group at position 3, contributing to its reactivity in functionalization and degradation reactions .

Thermolytic Decomposition

Pyrolysis-gas chromatography (Py-GLC) studies reveal that this compound undergoes thermal breakdown at RT 3.10 min , producing characteristic fragments shared with antimycin A3 (Table 2) :

| Peak ID | Retention Time (min) | Associated Components |

|---|---|---|

| M₃,₄ | 3.10 | A3a, A3b, A4a, A4b |

This thermolytic pattern suggests cleavage at the lactone ring or alkyl side chains under high temperatures, though the exact mechanism remains under investigation .

N-Transacylation Reactions

This compound undergoes selective functionalization via N-transacylation , a reaction enabling the replacement of its N-formyl group with diverse acyl moieties (Scheme 1) :

Reaction Conditions :

-

Base : DIEA (3 equiv)

-

Solvent : Dichloromethane

-

Temperature : Room temperature

Scope of Carboxylic Acids (Table 3) :

| Carboxylic Acid | Product Yield (%) |

|---|---|

| Acetic acid | 95 |

| 6-Phenylhexanoic acid | 92 |

| Hexanoic acid | 99 |

This reaction proceeds via a bis-N-acylated intermediate, followed by deformylation, enabling the synthesis of derivatives with altered biological activity .

Stability and Degradation Pathways

This compound is sensitive to hydrolytic conditions , with the lactone ring susceptible to ring-opening in aqueous environments. UV absorption studies (λₘₐₓ = 225 nm) confirm structural integrity loss under prolonged exposure to moisture .

Analytical Characterization

Reversed-phase HPLC coupled with 400-MHz NMR has resolved this compound from complex mixtures, confirming its identity via proton chemical shifts (e.g., phenolic H at δ 13.1 ppm) and molecular ion detection (HRMS) .

This synthesis of this compound’s reactivity underscores its versatility in chemical modifications and stability profiles, informing both pharmacological applications and environmental fate studies.

Comparison with Similar Compounds

Comparative Analysis of Antimycin A4b and Structural Analogues

Structural Features

The antimycin family exhibits structural diversity in their acyl side chains and hydroxylation patterns, which directly influence bioactivity. Key comparisons include:

- A4b vs.

- A4b vs. A9 : A9’s aromatic 8-acyl residue confers unique nematocidal and insecticidal activities, absent in A4b .

- A4b vs. Neoantimycins : Neoantimycins feature a benzamido group, expanding their binding interactions with the bc1 complex .

Mechanistic Differences

- Binding Dynamics : Molecular dynamics simulations reveal that antimycin derivatives, including A4b, exhibit conformational flexibility within the Qi site, with bovine bc1 complexes showing stronger hydrogen bonding than bacterial counterparts .

- Resistance : Modifications in the acyl chain (e.g., A9’s aromatic group) reduce susceptibility to microbial degradation, enhancing environmental persistence .

Preparation Methods

Biosynthesis of Antimycin A4b in Streptomyces Species

Microbial Strain Selection and Fermentation

This compound is natively produced by Streptomyces argillaceus and related actinomycetes. Industrial-scale biosynthesis typically employs submerged fermentation in media optimized for secondary metabolite production. A representative protocol involves:

- Seed Culture Preparation : Inoculation of Streptomyces spores into a seed medium containing glucose (1%), yeast extract (0.5%), and malt extract (0.5%), incubated at 27°C for 72 hours under aerobic conditions.

- Large-Scale Fermentation : Transfer of seed culture to a production medium comprising corn steep powder (1%), oatmeal (1%), and trace minerals (e.g., FeSO₄, ZnSO₄), adjusted to pH 7.0. Fermentation occurs in 30-L bioreactors at 27°C for 4–7 days, with agitation to maintain oxygen saturation.

Table 1: Composition of Fermentation Media for this compound Biosynthesis

| Component | Concentration (%) | Purpose |

|---|---|---|

| Corn steep powder | 1.0 | Nitrogen source |

| Oatmeal | 1.0 | Carbon source, slow digestion |

| K₂HPO₄ | 0.1 | Buffer, phosphorus supply |

| MgSO₄·7H₂O | 0.1 | Magnesium supplementation |

| Trace metal solution | 0.0001 each | Enzyme cofactors |

Chemical Synthesis of this compound

Total Synthesis Strategies

The formal synthesis of Antimycin A3b, a structural analog, provides a template for A4b production. Key steps include:

- Epoxide Synthesis : Formation of 2,3-epoxy alcohols via Sharpless asymmetric epoxidation.

- Ti(III)-Mediated Epoxide Opening : Diastereoselective ring opening using Cp₂TiCl to generate 2-methyl-1,3-diol intermediates.

- Macrolactonization : Coupling of the hydroxy-acid segment with the dilactone core under Mitsunobu conditions.

Functionalization and Derivatization

Selective N-transacylation enables modular modification of the 3-formamidosalicylate moiety. For example, treatment with carboxylic acids (e.g., acetic acid, 6-phenylhexanoic acid) in the presence of diisopropylethylamine (DIEA) yields acylated derivatives with 85–99% efficiency. This method preserves the dilactone structure while introducing functional handles for downstream applications.

Purification and Isolation Techniques

Solvent Extraction and Primary Isolation

Crude antimycin extracts are obtained via acetone extraction of fermented biomass, followed by chloroform partitioning. The organic phase is concentrated in vacuo, yielding a residue subjected to silica gel chromatography with toluene-acetone (5:1) eluents.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is critical for resolving this compound from congeners (A1–A4, A4a). Optimal separation employs:

- Column : C18 (250 × 4.6 mm, 5 µm)

- Mobile Phase : Methanol-water (70:30) with 0.005 M tetrabutylammonium phosphate (pH 3.0).

- Flow Rate : 1.0 mL/min

- Detection : UV at 254 nm

Table 2: HPLC Parameters for this compound Purification

| Parameter | Condition |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | Methanol-water (70:30) + 0.005 M TBAP |

| pH | 3.0 |

| Retention Time (A4b) | 22.4 min |

| Purity Post-HPLC | >97% |

Q & A

Q. What experimental methodologies are commonly used to study the inhibitory effects of Antimycin A4b on ATP-citrate lyase?

- Methodological Answer: this compound's inhibition of ATP-citrate lyase is typically quantified using enzyme activity assays, such as spectrophotometric measurements of NADH oxidation or citrate cleavage. The Ki value (64.8 μM) is determined via dose-response curves under controlled substrate concentrations, with validation through kinetic modeling (e.g., Michaelis-Menten or Lineweaver-Burk plots) . Parallel negative controls (e.g., solvent-only treatments) and positive controls (e.g., known inhibitors like BMS-303141) are essential to confirm specificity .

Q. How can researchers verify the structural identity of this compound in synthesized or isolated samples?

- Methodological Answer: Structural confirmation requires a combination of high-resolution mass spectrometry (HR-MS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Comparative retention times with reference standards and spectral libraries (e.g., PubChem or SciFinder) are critical for unambiguous identification .

Q. What are the standard protocols for assessing mitochondrial dysfunction using this compound in cellular models?

- Methodological Answer: Researchers employ oxygen consumption rate (OCR) measurements via Seahorse XF Analyzers or Clark-type electrodes to evaluate mitochondrial respiration. This compound (1–10 μM) is applied to inhibit Complex III, followed by sequential additions of substrates (e.g., succinate) and uncouplers (e.g., FCCP) to dissect electron transport chain (ETC) activity. Data normalization to cell count or protein content ensures reproducibility .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its specificity for mitochondrial targets while reducing off-target effects?

- Methodological Answer: Rational drug design strategies, such as molecular docking simulations (e.g., AutoDock Vina) targeting Complex III’s Qo site, guide modifications to the dilactone ring or alkyl side chains. In vitro validation includes isoform selectivity assays (e.g., comparing inhibition of yeast vs. mammalian mitochondria) and toxicity profiling in primary cell lines. Iterative synthesis and structure-activity relationship (SAR) analysis optimize bioactivity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Discrepancies often arise from variability in assay conditions (e.g., pH, temperature) or cell models. Meta-analyses using standardized protocols (e.g., CLSI guidelines) and inter-laboratory reproducibility studies are recommended. Statistical tools like Bland-Altman plots or Cohen’s κ can quantify methodological concordance. Transparent reporting of raw data and error margins (e.g., via supplementary datasets) aids in cross-validation .

Q. How should researchers design studies to compare this compound’s efficacy with other mitochondrial inhibitors (e.g., Rotenone, Oligomycin)?

- Methodological Answer: Utilize a factorial experimental design with matched molar concentrations and time-course analyses. Include dose-response curves for each inhibitor and combinatorial treatments to assess synergistic/antagonistic effects. Mitochondrial membrane potential (ΔΨm) assays (e.g., JC-1 staining) and ATP quantification via luciferase-based kits provide multi-parametric readouts. Normalize results to baseline respiration rates to control for batch variability .

Q. What strategies ensure robust data interpretation in studies investigating this compound’s role in apoptosis?

- Methodological Answer: Combine caspase-3/7 activity assays with Annexin V/PI flow cytometry to distinguish apoptotic from necrotic cell death. Confounders like ROS generation should be monitored via DCFDA probes. Use genetic knockouts (e.g., Bax/Bak-deficient cells) or pharmacological inhibitors (e.g., Z-VAD-FMK) to isolate this compound-specific pathways. Triangulate findings with transcriptomic data (e.g., RNA-seq of pro-apoptotic genes) .

Methodological Best Practices

- Data Presentation: Raw datasets (e.g., OCR traces, NMR spectra) should be archived in repositories like Figshare or Zenodo for peer scrutiny. Processed data must include error bars (SEM/SD) and statistical significance annotations (e.g., *p<0.05) .

- Ethical Replication: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing methods. Reference established protocols (e.g., SUITbrowser for mitochondrial assays) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.